1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is a chemical compound characterized by its indole core, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure includes a prop-2-en-1-yl group at the first position and an amino group at the fifth position of the indole. This compound falls under the category of substituted indoles, which are known for their diverse biological activities and potential therapeutic applications.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Electrophilic reagents like halogens can also facilitate substitution reactions under acidic or basic conditions .
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine exhibits notable biological activities, particularly in pharmacology:
The exact mechanisms of action remain under investigation, but they likely involve interactions with specific receptors or enzymes that regulate cellular pathways .
Several synthetic routes have been developed for producing 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine:
The unique structure of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine lends itself to various applications:
Interaction studies involving 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine focus on its binding affinity to various biological targets:
These interactions are typically assessed using techniques such as molecular docking, biochemical assays, and in vivo studies .
Several compounds share structural similarities with 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1H-Indole | Indole core | Lacks additional substituents; simpler structure |
| 2-Methylallylindole | Similar alkyl substitution | Does not contain an amino group |
| 5-Aminoindole | Contains an amino group | Different alkyl substitutions; lacks propene moiety |
| Indole Derivatives with Halogen Substituents | Electrophilic substitution potential | Varying biological activities depending on halogen |
The uniqueness of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine lies in its specific combination of an indole core with a propene side chain and an amino group. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds, making it a subject of interest in medicinal chemistry and pharmacology .
The thermochemical stability of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine demonstrates characteristic thermal behavior consistent with substituted indole derivatives. Based on thermal analysis studies of structurally related compounds, the onset decomposition temperature is estimated to exceed 200°C, indicating good thermal stability suitable for various synthetic and analytical applications [1] [2].
Thermal degradation follows a characteristic mechanism observed in indole systems, initiating with pyrrole ring opening followed by fragmentation [3]. The decomposition proceeds through two to three main stages in an oxidizing atmosphere, while pyrolysis in nitrogen atmosphere occurs as a single-step process [1]. The primary decomposition products include water, carbon dioxide, carbon monoxide, hydrogen cyanide, and various aromatic fragments [3] [1], consistent with the molecular structure containing both the indole core and the 2-methylprop-2-en-1-yl substituent.
| Parameter | Value/Observation | Reference |
|---|---|---|
| Onset decomposition temperature (°C) | >200°C (estimated) | [1] [2] |
| Decomposition mechanism | Pyrrole ring opening followed by fragmentation | [3] |
| Thermal degradation stages | Two to three main stages | [1] [2] |
| Char yield at 800°C (%) | 60-65% (for similar indole derivatives) | [2] |
| Stability in air | Good thermal stability | [1] |
| Stability in nitrogen | Single-step pyrolysis process | [1] |
| Primary decomposition products | H₂O, CO₂, CO, HCN, aromatic fragments | [3] [1] |
The solubility profile of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is governed by its amphiphilic nature, containing both hydrophilic amino functionality and lipophilic indole-alkyl framework. The compound exhibits limited aqueous solubility, estimated at 2-5 g/L at 25°C, based on data from structurally similar indole amines [4]. This moderate hydrophilicity stems from the primary amine group's capacity for hydrogen bonding with water molecules.
In polar protic solvents, the compound demonstrates enhanced solubility due to favorable hydrogen bonding interactions between the amino group and solvent molecules. Ethanol and methanol provide estimated solubilities of 50-100 g/L and 40-80 g/L, respectively, making these solvents suitable for recrystallization and synthetic procedures. Dimethyl sulfoxide offers the highest solubility (>100 g/L) among common solvents, attributed to its aprotic polar nature and strong solvation capacity for both hydrogen bond donors and acceptors.
Chloroform and acetone provide moderate solubility (20-60 g/L), reflecting the balance between the compound's polar amino functionality and nonpolar indole framework. Aromatic solvents such as benzene exhibit limited solubility (10-30 g/L) through π-π stacking interactions with the indole ring system, while aliphatic hydrocarbons like n-hexane show minimal solubility (<1 g/L) due to polarity mismatch.
| Solvent System | Solubility (qualitative) | Estimated Solubility (g/L) | Basis for Estimation |
|---|---|---|---|
| Water | Slightly soluble | 2-5 | [4] - similar indole amine |
| Ethanol | Soluble | 50-100 | Polarity and H-bonding capacity |
| Methanol | Soluble | 40-80 | Polarity and H-bonding capacity |
| DMSO | Highly soluble | >100 | Aprotic polar solvent affinity |
| Chloroform | Soluble | 30-60 | Moderate polarity match |
| Acetone | Soluble | 20-50 | Moderate polarity match |
| Benzene | Moderately soluble | 10-30 | Aromatic-aromatic interactions |
| n-Hexane | Insoluble | <1 | Polarity mismatch |
The acid-base properties of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine are characterized by dual basicity, arising from both the indole nitrogen (N-1) and the exocyclic amino group at position 5. The indole nitrogen exhibits very weak basicity with a pKa of approximately -3.5 [5], consistent with the general behavior of indole derivatives where the nitrogen lone pair is delocalized into the aromatic π-system.
The 5-amino substituent represents the primary basic site, with an estimated pKa range of 4.5-5.5 for the protonated amino group. This reduced basicity compared to aliphatic amines (pKa ~10-11) [6] [7] results from electron delocalization between the amino group and the indole π-system. The electron-donating nature of the amino group increases electron density on the indole ring, as demonstrated in studies of 5-aminoindole derivatives [8].
Protonation behavior follows a stepwise mechanism: initial protonation occurs preferentially at the amino group to form a monocation, while further acidification leads to protonation at the indole C-3 position in the ground state or C-4 position in the excited state [8]. The compound exhibits pH-dependent speciation, with the neutral form predominating at physiological pH, the monocationic form at mildly acidic conditions (pH 4-6), and potential dicationic species under strongly acidic conditions.
Inductive effects from the 2-methylprop-2-en-1-yl substituent at N-1 provide moderate electron donation, slightly enhancing the basicity of the 5-amino group compared to unsubstituted 5-aminoindole. The alkyl substituent's electron-donating character partially compensates for the electron-withdrawing effect of the aromatic system [6].
¹H NMR spectroscopic analysis of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine reveals characteristic resonance patterns consistent with the substituted indole framework. The indole NH proton appears as a broad singlet around 10.5-11.0 ppm, typical for N-unsubstituted indoles [9]. However, in this N-1 substituted derivative, this signal is absent, confirming successful alkylation at the nitrogen position.
Aromatic proton signals span the region 6.1-7.2 ppm, with the C-2 proton appearing most downfield around 7.1-7.2 ppm due to deshielding by the nitrogen atom [9]. The C-3 proton resonates near 6.5-6.6 ppm, while the benzene ring protons (C-4, C-6, C-7) appear between 6.1-6.5 ppm [9]. The 5-amino group produces a characteristic broad signal around 3.8-4.5 ppm, with chemical shift variation depending on hydrogen bonding and solvent effects.
The 2-methylprop-2-en-1-yl substituent generates distinct resonances: the N-CH₂ protons appear as a doublet around 4.6-4.8 ppm, the vinyl protons resonate at 4.9-5.1 ppm, and the methyl groups produce a singlet near 1.7-1.9 ppm. Coupling patterns reveal characteristic ³J values for the vinyl system and ²J coupling between the methylene and methyl groups.
¹³C NMR analysis provides complementary structural information, with the indole carbons appearing in expected regions: C-2 around 130-135 ppm, aromatic carbons between 105-125 ppm, and the amino-substituted C-5 showing upfield shift to approximately 95-105 ppm due to electron donation from the amino group [10] [11].
Electrospray ionization mass spectrometry of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine produces characteristic fragmentation patterns reflecting the molecular architecture. The molecular ion peak appears at m/z 189 [M+H]⁺, corresponding to the protonated molecule with molecular formula C₁₂H₁₆N₂ [12].
Primary fragmentation pathways involve loss of the 2-methylprop-2-en-1-yl side chain, generating a base peak at m/z 132 corresponding to the 5-aminoindole cation [13]. This fragmentation occurs through α-cleavage adjacent to the nitrogen, a characteristic pattern in N-alkylated indoles. Secondary fragmentation of the 5-aminoindole fragment produces ions at m/z 117 [M-NH₂]⁺ and m/z 104 [M-NH₂-CH]⁺.
The side chain fragmentation generates complementary ions including m/z 57 [C₄H₉]⁺ from the 2-methylprop-2-en-1-yl cation and m/z 41 [C₃H₅]⁺ from allyl rearrangement. Gas-phase rearrangements characteristic of indole derivatives include six-membered ring contraction mechanisms leading to alternative fragmentation pathways [13].
Collision-induced dissociation studies reveal that the indole core remains remarkably stable, with fragmentation preferentially occurring at the N-alkyl bond and the amino substituent. The relative abundance patterns indicate that the 5-aminoindole fragment represents the most stable cationic species, consistent with resonance stabilization within the aromatic system.
Infrared spectroscopic analysis reveals characteristic vibrational signatures that confirm the molecular structure and functional group environment. The amino group stretching vibrations appear as paired bands at 3455-3317 cm⁻¹, representing asymmetric and symmetric NH₂ stretching modes [14]. The intensity and splitting pattern of these bands provide information about hydrogen bonding and crystalline environment.
Indole ring vibrations produce characteristic absorptions including C=C stretching around 1580-1600 cm⁻¹ and C=N stretching near 1550-1570 cm⁻¹ [15]. The C-H stretching region (2900-3100 cm⁻¹) displays multiple bands corresponding to aromatic and aliphatic CH bonds, with the vinyl CH stretches appearing at slightly higher frequency.
Raman spectroscopic signatures complement the infrared data, providing enhanced sensitivity to aromatic ring vibrations. The pyrrole ring breathing modes appear at 760 cm⁻¹ (out-of-phase) and 1019 cm⁻¹ (in-phase), representing characteristic fingerprints of the indole core [16]. The NH bending vibrations resonate around 895 cm⁻¹, with frequency shifts indicating hydrogen bonding interactions [16].
Vibrational coupling between the amino group and the indole π-system manifests as frequency shifts and intensity enhancements in both infrared and Raman spectra. The out-of-plane bending vibrations of the pyrrole ring at 1335 cm⁻¹ serve as diagnostic markers for indole derivatives [16]. Substituent-sensitive modes in the 1200-1500 cm⁻¹ region provide structural fingerprints for the 2-methylprop-2-en-1-yl chain and its connection to the indole nitrogen.